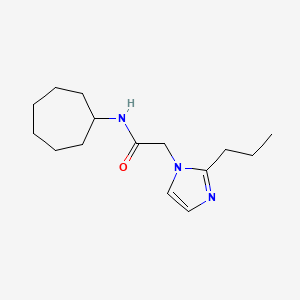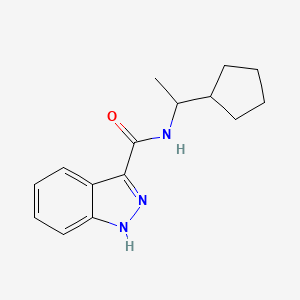
3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one, also known as MTCP, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. MTCP is a piperazine derivative that has a thiolane-2-carbonyl group attached to its piperazine ring. This unique structure makes MTCP a promising molecule for designing and synthesizing new drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins that are involved in the progression of diseases. 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in memory and learning. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one has antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases. 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one has also been shown to have anticoagulant activity, which can be useful in the treatment of thrombotic disorders. In vivo studies have shown that 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in a laboratory setting. 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one is also a versatile molecule that can be modified to obtain compounds with improved pharmacological properties. However, one limitation of 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one is its low solubility in water, which can make it difficult to administer in vivo. 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one. One direction is to further investigate its mechanism of action and identify the proteins or enzymes that it targets. This can lead to the development of more specific and effective drugs for various diseases. Another direction is to modify the structure of 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one to obtain compounds with improved pharmacological properties. This can lead to the development of new drugs for diseases that currently have limited treatment options. Finally, more in vivo studies are needed to determine the safety and efficacy of 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one as a therapeutic agent.
Métodos De Síntesis
3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one can be synthesized using a multi-step process that involves the condensation of 2-aminomethylthiophene with ethyl acetoacetate, followed by the reaction with piperazine and chloroacetyl chloride. The final product is obtained through the hydrolysis of the ethyl ester group using sodium hydroxide. The synthesis of 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one has been reported in several scientific papers and can be easily reproduced in a laboratory setting.
Aplicaciones Científicas De Investigación
3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the use of 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one as a starting material for designing and synthesizing new drugs for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one has also been used as a scaffold for the synthesis of new anticoagulant and anti-inflammatory agents. The unique structure of 3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one makes it a versatile molecule that can be modified to obtain compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
3-methyl-4-(thiolane-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h7-8H,2-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIRDOQLXHADHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(thiolane-2-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)
![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)